2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
Description
Properties
CAS No. |
6956-66-7 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI Key |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.
Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Substitution Reactions
Grignard Reagents
Reactions with Grignard reagents (e.g., arylmagnesium halides) lead to 2,4-disubstituted quinazolines . For example, aryl Grignard reagents add to quinazoline-2,4-diones, forming tetrahydroquinazoline intermediates that dehydrate to yield substituted products .
Electrophilic Substitution
The compound’s sulfanyl group can undergo substitution with electrophiles like ethyl chloroacetate. In such reactions, the thiolate form reacts with the electrophile to form ester derivatives (e.g., ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate) .
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Grignard Substitution | Arylmagnesium halides | 2,4-Diarylquinazolines | |
| Electrophilic Substitution | Ethyl chloroacetate | Ethyl ester derivatives |
Nucleophilic Addition Reactions
Grignard Reagents
Quinazoline-2,4-diones react with Grignard reagents (e.g., alkylmagnesium halides) to form 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones . These intermediates can undergo further dehydration to yield substituted quinazolines .
Reaction with Electrophiles
The compound’s mercapto group (in its thiolate form) reacts with electrophiles like ethyl chloroacetate. This substitution replaces the thiol proton with an acetyl group, forming ester derivatives. The reaction proceeds under alkaline conditions, ensuring deprotonation of the thiol to facilitate nucleophilic attack .
Oxidation Reactions
While specific oxidation data for 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is limited in the provided sources, sulfanyl groups in quinazolinones are generally susceptible to oxidation. For example, similar quinazolinone derivatives can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate .
Structural and Reactivity Insights
The compound’s quinazolinone core and sulfanyl substituent confer distinct reactivity. The sulfanyl group enhances nucleophilicity, enabling reactions with electrophiles, while the quinazolinone ring provides sites for substitution and addition . Structural modifications, such as aryl substitution at the 2-position, significantly influence biological activity (e.g., anticancer properties) .
Scientific Research Applications
2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Quinazolinones
Key Observations :
Key Comparisons :
- Kinase Inhibition: Sulfanyl derivatives (e.g., ) demonstrate broader kinase inhibition profiles compared to amino-substituted analogs, which are more selective (e.g., STAT3 inhibition in ).
- Apoptosis Induction: Sulfanyl groups enhance pro-apoptotic effects by upregulating caspase activity, as seen in 2-sulfanylquinazolinones , whereas amino derivatives like 9l (3,4-dichlorophenylamino) show cytotoxicity via DNA intercalation .
- Substituent Impact : The 3-methylphenyl group in the target compound may optimize binding to hydrophobic kinase pockets compared to bulkier substituents (e.g., 4-nitrophenyl in 9i ).
Biological Activity
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is a sulfur-containing heterocyclic compound belonging to the quinazolinone family. Its molecular formula is C12H11N2OS, and it features a quinazolinone core, which consists of a benzene ring fused to a pyrimidine ring, along with a sulfanyl substituent at the 2-position and a 3-methylphenyl group attached to the sulfur atom. This structural configuration contributes to its diverse biological activities.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and cyclization reactions. The presence of the sulfanyl group significantly influences its chemical reactivity and biological properties.
1. Anticancer Properties
Quinazolinone derivatives, including this compound, have shown promising anticancer activity across various tumor cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that similar quinazolinone derivatives exhibit effectiveness against human breast cancer (MCF-7), cervix carcinoma (HeLa), and liver cancer (HepG2) cell lines .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives are known to possess antibacterial and antifungal activities. The presence of different substituents can modulate these activities, making them potential candidates for developing new antibiotics .
3. Antihistaminic Activity
In vivo studies have shown that related compounds exhibit significant H1-antihistaminic activity, providing protection against histamine-induced bronchospasm in guinea pigs. For example, a derivative similar to this compound showed comparable efficacy to established antihistamines while exhibiting lower sedation levels .
4. Antioxidant Activity
Research has indicated that quinazolinone derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazolinone derivatives are synthesized by reacting 2-aminobenzamide with aldehydes or thiols under reflux in ionic liquids or polar solvents (e.g., DMSO). Key intermediates are characterized via IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.5 ppm) .
Q. How are structural ambiguities resolved in quinazolinone derivatives?
- Methodological Answer : Multi-technique validation is critical:
- IR Spectroscopy : Confirms functional groups (e.g., C=O, S–C).
- ¹H/¹³C NMR : Assigns aromatic and alkyl proton environments.
- Single-crystal X-ray diffraction : Resolves conformational ambiguities (e.g., skew-boat conformation of the pyrimidine ring, dihedral angles between aromatic rings) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 295.08 for C₁₅H₁₂N₂OS) .
Advanced Research Questions
Q. How can substituent effects on bioactivity be systematically evaluated in quinazolinone derivatives?
- Methodological Answer :
- Step 1 : Synthesize a library of derivatives with varied substituents (e.g., nitro, halogen, methyl groups) at the phenyl or quinazolinone core .
- Step 2 : Test bioactivities (e.g., antimicrobial via MIC assays, anticonvulsant via MES/scPTZ models) and correlate with electronic (Hammett σ) or steric parameters.
- Example Finding : Nitro-substituted derivatives (e.g., 9i) show enhanced anticonvulsant activity (ED₅₀ = 18 mg/kg) due to electron-withdrawing effects .
- Data Contradiction Note : Chloro-substituted derivatives may exhibit conflicting bioactivity trends; validate via dose-response assays .
Q. What strategies address discrepancies in reaction yields during synthesis?
- Methodological Answer :
- Factor 1 : Solvent polarity (e.g., ionic liquids improve yields to 90% vs. 79% in ethanol) .
- Factor 2 : Catalyst selection (e.g., microwave irradiation reduces reaction time from 12 hours to 30 minutes with comparable yields) .
- Troubleshooting Table :
| Condition | Yield (%) | Reference |
|---|---|---|
| Conventional heating (DMSO) | 79–86 | |
| Microwave-assisted (DMF) | 88–92 |
Q. How are intermolecular interactions in quinazolinone crystals leveraged for material design?
- Methodological Answer :
- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯N interactions stabilize crystal packing) .
- Computational Modeling : DFT calculations predict π-π stacking distances (3.4–3.8 Å) for designing supramolecular assemblies .
Data Contradiction Analysis
Q. Why do some quinazolinones show variable antimicrobial activity across studies?
- Methodological Answer :
- Source 1 : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and assay protocols (e.g., broth microdilution vs. disk diffusion) .
- Source 2 : Substituent positional isomers (e.g., 3-nitro vs. 4-nitro groups alter logP and membrane permeability) .
- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Experimental Design Recommendations
Q. What in silico tools are effective for predicting SAR in quinazolinones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
